Lipophilicity Control: XLogP3-AA of 1.5 vs. Linear Propionamide Analog (CAS 600638-64-0)
The target compound possesses a computed XLogP3-AA of 1.5, which is higher than the 1.1 predicted for its closest linear-chain analog, N-ethyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide (CAS 600638-64-0) [1]. This 0.4 log unit increase in lipophilicity is a direct consequence of the branched isobutyramide group versus the linear propionamide group.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | N-ethyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide (CAS 600638-64-0): 1.1 |
| Quantified Difference | Delta = +0.4 logP units (target is more lipophilic) |
| Conditions | Predicted values computed by the XLogP3 3.0 algorithm and published on PubChem. Comparison based on respective CAS-specific PubChem entries. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's suitability in assays requiring passive membrane diffusion or protein binding, where a higher logP preference might be selected for intracellular target engagement.
- [1] PubChem. (2026). Compound Summary for CID 67037312: N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide and Computed Properties for N-ethyl-N-(5-methyl-4-isoxazolyl)propionamide. National Library of Medicine. View Source
